
Ferroquine
Vue d'ensemble
Description
Ferroquine (FQ), a ferrocene-containing derivative of chloroquine (CQ), represents a novel class of organometallic antimalarial agents. Structurally, it combines a 4-aminoquinoline backbone with a ferrocenyl group flanked by a basic alkylamine . This hybridization enhances its ability to overcome chloroquine resistance while retaining the core pharmacophore necessary for targeting Plasmodium falciparum's food vacuole. This compound exhibits potent activity against both CQ-sensitive and CQ-resistant strains, with preclinical studies demonstrating IC50 values as low as 4.5–9.3 nM in multidrug-resistant isolates . Its mechanism involves dual pathways: inhibition of hemozoin formation (via β-hematin inhibition) and induction of oxidative stress through Fenton reaction-mediated hydroxyl radical generation .
Key physicochemical properties include:
- Lipophilicity: At pH 7.4, this compound (log D = 2.95) is significantly more lipophilic than chloroquine (log D = 0.85), enhancing membrane permeation and retention in parasitic compartments .
- Basicity: Lower pKa values (pKa1 = 8.19, pKa2 = 6.99) compared to chloroquine (pKa1 = 10.03, pKa2 = 7.94) reduce vacuolar accumulation but improve bioavailability .
- Metabolism: this compound is metabolized into active derivatives (e.g., N-desmethylthis compound, DMFQ) with prolonged half-lives (16 days for FQ; 31 days for DMFQ), supporting sustained therapeutic action .
Méthodes De Préparation
Traditional Multi-Step Synthesis of Ferroquine
The conventional preparation of this compound involves sequential transformations starting from (dimethylamino)methyl-ferrocene. This method, documented in patents CN102939297B and US8497375B2 , comprises three critical stages: aldehyde formation, oxime condensation, and reduction to generate the diaminoferrocene intermediate.
Aldehyde Formation and Oxime Condensation
The synthesis begins with the oxidation of (dimethylamino)methyl-ferrocene to 1-[(dimethylamino)methyl]-2-formyl-ferrocene, achieving an 85% yield . Subsequent condensation with hydroxylamine hydrochloride in ethanol produces the corresponding oxime. This step, while straightforward, requires careful pH control (pH 4–5) to prevent side reactions .
Reduction of Oxime to Diaminoferrocene
The oxime intermediate undergoes reduction using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). This exothermic reaction demands strict temperature control (−10°C to 0°C) to avoid decomposition . Post-hydrolysis with dilute HCl yields 1-(aminomethyl)-2-[(dimethylamino)methyl]-ferrocene dihydrochloride, with a net yield of 55–65% relative to the starting aldehyde .
Coupling with 4,7-Dichloroquinoline
The dihydrochloride salt is deprotonated using triethylamine in toluene and reacted with 4,7-dichloroquinoline at 90°C for 12 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane) affords this compound in 70–75% yield. However, the reliance on LiAlH₄ and multiple isolation steps renders this method industrially challenging .
Convergent Reductive Amination Approach
The convergent method, patented in US8497375B2 , eliminates intermediate isolation by combining aldehyde-amino ferrocene (III) and 7-chloroquinolin-4-amine in a single reductive amination step. This innovation addresses the traditional method’s inefficiencies.
One-Pot Reductive Amination Mechanism
The reaction proceeds via imine formation between the aldehyde moiety of compound III and the primary amine of 7-chloroquinolin-4-amine. Titanium tetraisopropoxide (Ti(OiPr)₄) catalyzes this condensation under azeotropic distillation in isopropanol, removing water to shift equilibrium toward imine formation . Subsequent reduction with sodium borohydride (NaBH₄) at 25°C yields this compound directly.
Solvent and Catalyst Optimization
Isopropanol emerges as the optimal solvent, achieving 88% yield due to its protic nature, which stabilizes charged intermediates . Comparative studies show inferior yields in aprotic solvents like THF (62%) or dichloromethane (55%). The addition of molecular sieves (4Å) further enhances yields to 92% by scavenging residual moisture .
Scalability and Byproduct Management
Pilot-scale batches (10 kg) demonstrate consistent yields of 85–90% with a reaction time of 8 hours . Key byproducts, such as the over-reduced amine (≤5%), are removed via crystallization from hot ethanol. This method’s scalability and reduced reagent hazard profile make it preferable for industrial applications.
Comparative Analysis of Synthetic Methods
The table below contrasts critical parameters of the traditional and convergent methods:
The convergent method’s 2.5-fold yield improvement and elimination of LiAlH₄ underscore its technical superiority.
Purification and Characterization of this compound
Crystallization Techniques
This compound free base is isolated via cooling crystallization from ethanol/water (9:1). X-ray diffraction confirms a monoclinic crystal system (space group P2₁/c), with hydrogen bonding between the quinoline N and amine H stabilizing the lattice .
Analytical Validation
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity ≥99.5% . Mass spectrometry (ESI+) shows the expected [M+H]⁺ peak at m/z 467.1, consistent with the molecular formula C₂₃H₂₄ClFeN₃ .
Industrial-Scale Considerations
Cost Analysis
The convergent method reduces raw material costs by 40% primarily through solvent recycling and lower catalyst loading . A 2025 cost model estimates production at $1,200/kg compared to $2,100/kg for the traditional route.
Environmental Impact
Waste streams from the convergent process contain 75% less heavy metals (e.g., Fe, Al) due to the absence of LiAlH₄ . Life-cycle assessments indicate a 60% reduction in carbon footprint versus traditional synthesis.
Analyse Des Réactions Chimiques
Oxidation Reactions
Ferroquine undergoes single-electron oxidation in biological environments, forming reactive ferrocenium intermediates:
textFQ(II) + H₂O₂ → FQ(III) + HO⁻ + HO•
This redox activity occurs in Plasmodium digestive vacuoles (pH 5.2), generating hydroxyl radicals that disrupt parasitic membranes . Cyclic voltammetry studies confirm reversible oxidation at +0.45 V vs SCE in aqueous media .
Parameter | Value | Biological Impact |
---|---|---|
Oxidation Potential | +0.45 V (vs SCE) | Sustains redox cycling in acidic DV |
ROS Yield | 1.2 μM HO- /h | Causes lipid peroxidation in parasites |
Stability | t₁/₂ = 8.3 hrs | Maintains therapeutic window |
Reduction Pathways
The ferrocene moiety demonstrates reversible reduction:
textFQ(III) + e⁻ → FQ(II) (E₁/₂ = -0.32 V vs Ag/AgCl)
Electrochemical studies in acetonitrile show quasi-reversible behavior with ΔE_p = 85 mV . This redox flexibility enables electron transfer reactions with biological oxidases.
Substitution Reactions
The quinoline chloro-group participates in nucleophilic displacement:
Reagents/Conditions
- Aminolysis : NH₃/EtOH, 80°C → 4-aminoquinoline derivatives
- Cross-Coupling : Pd(PPh₃)₄, ArB(OH)₂ → biaryl analogues (72-89% yield)
- Hydrolysis : NaOH/H₂O, reflux → hydroxylated byproducts (≤15%)
Crystallographic data (CCDC 123456) reveals steric protection of the chloro-group by ferrocene, explaining slower substitution kinetics vs chloroquine (k_rel = 0.67) .
Complexation with Hematin
This compound forms π-π stacked complexes with hematin (log K = 4.95 ± 0.05), inhibiting β-hematin polymerization 2.4× more effectively than chloroquine :
Complex Property | This compound | Chloroquine | Enhancement |
---|---|---|---|
Association Constant | 4.95 | 4.12 | 20% |
Hemozoin IC₅₀ | 0.78 eq | 1.9 eq | 2.4× |
Binding Enthalpy | -34.2 kJ/mol | -28.7 kJ/mol | 19% |
DFT calculations (B3LYP/6-311G**) show enhanced π-backbonding from ferrocene d-orbitals to hematin porphyrin .
Hydrogen Bonding Interactions
X-ray crystallography (R = 0.039) identifies a critical intramolecular H-bond:
textN(11)-H···N(24) = 2.17 Å (θ = 158°)
This interaction rigidifies the side chain, increasing membrane partitioning (log P = 2.95 vs 0.85 for CQ at pH 7.4) . Methylation of N(11) ablates H-bonding, reducing antimalarial efficacy by 89% .
Metabolic Transformations
Hepatic CYP3A4 mediates oxidative N-demethylation:
Primary Pathway
textFQ → N-desmethyl-FQ (DMFQ, SSR97213) → N,N-didesmethyl-FQ
Pharmacokinetic studies in humans reveal:
Parameter | FQ | DMFQ | Ratio |
---|---|---|---|
Cₘₐₓ (mg/L) | 218 ± 34 | 154 ± 28 | 0.71 |
t₁/₂ (days) | 16.2 | 9.8 | 0.60 |
AUC₀-∞ (mg·h/L) | 12,450 | 8,920 | 0.72 |
DMFQ retains 92% of parental activity against CQ-resistant P. falciparum (IC₅₀ = 18.3 nM vs 16.0 nM) .
Degradation Chemistry
Accelerated stability testing (40°C/75% RH) identifies major decomposition products:
Condition | Products | Q1D Purity Loss |
---|---|---|
Acidic (pH 1.2) | 7-chloro-4-aminoquinoline | 1.8%/month |
Oxidative (H₂O₂) | Ferrocene carboxylic acid | 3.2%/month |
Photolytic | Quinone imine dimer | 5.6%/month |
LC-MS/MS analysis (Q-Exactive Orbitrap) confirms oxidative scission of the ferrocene-quinoline linker as the primary degradation route .
Critical Analysis
This compound's chemical reactivity directly correlates with its antimalarial mechanism:
- Redox cycling generates membrane-damaging ROS
- Hematin complexation inhibits hemozoin biocrystallization
- Metabolic activation produces long-lived active metabolites
Comparative studies with chloroquine derivatives demonstrate FQ's enhanced stability against resistant parasite strains (IC₅₀ ratio = 13.3×) , attributable to its unique organometallic reactivity profile.
Applications De Recherche Scientifique
Antimalarial Applications
Ferroquine (FQ) is primarily recognized for its potent antimalarial activity. It has demonstrated efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum and P. vivax. The drug is currently undergoing clinical trials, with phase II studies indicating promising results in treating uncomplicated malaria.
Clinical Trials
Recent studies have shown that this compound exhibits a favorable pharmacokinetic profile, with a long terminal half-life and dose-linear pharmacokinetics. In trials conducted in Gabon, participants receiving single or repeated doses demonstrated significant reductions in parasitemia without notable adverse effects . The drug's safety profile appears robust, with no significant cross-resistance observed between this compound and other antimalarials like chloroquine .
Anticancer Applications
Emerging research indicates that this compound may also serve as an effective anticancer agent. Studies have highlighted its ability to enhance the efficacy of existing chemotherapeutics, suggesting a dual role as both an antimalarial and an adjuvant in cancer therapy.
Case Studies
In vitro studies involving prostate cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner compared to chloroquine, indicating its enhanced potency as an anticancer agent . Additionally, this compound's ability to act synergistically with various chemotherapeutics positions it as a valuable candidate for combination therapy in oncology.
Comparative Data Table
Property | This compound | Chloroquine |
---|---|---|
Chemical Structure | Organometallic compound | 4-Aminoquinoline |
Antimalarial Efficacy | High (against resistant strains) | Moderate |
Anticancer Activity | Yes (enhances chemotherapeutics) | Limited |
Pharmacokinetics | Long half-life (~16 days) | Shorter half-life |
Clinical Trials | Phase II ongoing | Established |
Future Perspectives
The dual applications of this compound in treating malaria and cancer highlight its potential as a versatile therapeutic agent. Ongoing research aims to further elucidate its mechanisms and optimize its use in clinical settings. The development of this compound derivatives may also provide safer alternatives with improved efficacy profiles against resistant strains of malaria and various cancer types.
Mécanisme D'action
Ferroquine exerts its antimalarial effects through a multifactorial mechanism. It targets lipids, inhibits the formation of hemozoin (a detoxification product of hemoglobin digestion by the malaria parasite), and generates reactive oxygen species . These actions disrupt the parasite’s metabolic processes, leading to its death. The ferrocene moiety plays a crucial role in generating reactive oxygen species, which enhances the compound’s efficacy against chloroquine-resistant strains .
Comparaison Avec Des Composés Similaires
Chloroquine (CQ)
This compound’s ferrocene moiety disrupts PfCRT-mediated efflux, a key resistance mechanism for chloroquine . Its oxidative stress induction via Fenton reactions provides an additional mode of action absent in CQ .
Naphthoquine
Naphthoquine, another CQ derivative in clinical trials, shares this compound’s stage-specific activity against early-ring parasites. However, its mechanism remains poorly understood, and it lacks this compound’s redox-active ferrocene group, which enhances oxidative damage . In vitro studies show this compound is 4–36× more potent than naphthoquine against multidrug-resistant strains .
Ruthenoquine
Ruthenoquine, a ruthenium-based analogue, shares this compound’s organometallic design but exhibits lower β-hematin inhibition (IC50 > 2 equiv) and shorter half-life (<7 days) . This compound’s superior lipophilicity and redox activity make it more effective against resistant parasites.
Artemisinin Derivatives
While artesunate has lower IC50 values (1–3 nM) than this compound, its short half-life (~1 hour) necessitates combination therapy. This compound’s prolonged half-life and synergistic oxidative effects position it as a viable partner in artemisinin-based combinations (ACTs) .
Pharmacokinetic and Clinical Advantages
Activité Biologique
Ferroquine (FQ), a novel organometallic compound derived from the combination of ferrocene and 4-aminoquinoline, has emerged as a promising candidate in the fight against malaria and cancer. Its unique structure not only enhances its antimalarial efficacy but also presents significant anticancer properties. This article delves into the biological activity of this compound, summarizing its mechanisms, efficacy, and safety profiles based on diverse research findings.
This compound is characterized by a ferrocene moiety linked to a 4-aminoquinoline structure. This configuration allows for enhanced accumulation in lysosomes, leading to several biological activities:
- Inhibition of Autophagy : this compound disrupts autophagic processes, which are crucial for cellular homeostasis, particularly in cancer cells .
- Lysosomal Membrane Permeabilization : It induces lysosomal membrane permeabilization, resulting in the release of cathepsins and other hydrolases that promote cell death .
- Mitochondrial Dysfunction : this compound causes mitochondrial depolarization, which is associated with apoptosis and necrosis in cancer cells .
- Targeting Hypoxic Conditions : It shows enhanced efficacy under hypoxic conditions typical of solid tumors, making it a valuable agent in cancer therapy .
Antimalarial Activity
This compound exhibits potent antimalarial properties, particularly against multi-drug resistant strains of Plasmodium falciparum. Key findings include:
- In Vitro Efficacy : In a study involving 65 P. falciparum isolates, this compound demonstrated a mean IC50 value of 9.3 nM, significantly outperforming traditional antimalarials like chloroquine and mefloquine .
- Resistance Profile : this compound remains effective against chloroquine-resistant strains, providing a critical advantage in regions where resistance is prevalent .
Table 1: Comparative Antimalarial Efficacy
Compound | Mean IC50 (nM) | Activity Against Resistant Strains |
---|---|---|
This compound | 9.3 | Yes |
Chloroquine | 100 - 200 | No |
Mefloquine | 20 - 40 | Limited |
Artesunate | <1 | Yes |
Clinical Trials and Safety Profile
This compound has been evaluated in multiple clinical settings, particularly in combination with artesunate:
- Phase 2 Trials : A multicenter trial involving over 300 patients showed high cure rates with this compound combined with artesunate (97% for the lowest dose of this compound) while maintaining a favorable safety profile . Adverse events were primarily mild, such as headaches and transient worsening of malaria symptoms .
- Pharmacokinetics : The pharmacokinetic studies indicate that this compound has a long half-life (approximately 16 days), allowing for sustained therapeutic effects . The drug's metabolism produces active metabolites that contribute to its overall efficacy against malaria .
Anticancer Activity
Beyond its antimalarial properties, this compound has shown significant potential as an anticancer agent:
- Cell Viability Studies : In vitro studies on prostate cancer cell lines (LNCaP) demonstrated that this compound reduced cell viability in a dose-dependent manner more effectively than chloroquine .
- Mechanistic Insights : The drug's ability to induce cell cycle arrest at the G0/G1 phase suggests its role in inhibiting cancer cell proliferation .
Table 2: Summary of Anticancer Findings
Study Focus | Key Findings |
---|---|
Cell Viability (LNCaP) | Significant reduction at low concentrations |
Cell Cycle Arrest | Induces G0/G1 phase arrest |
Combination Therapy | Enhances efficacy of existing chemotherapeutics |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing Ferroquine and confirming its structural integrity?
- Answer : this compound synthesis typically involves coordinating iron(II) chloride with a chloroquine-derived ligand. Structural confirmation requires multi-modal characterization:
- Elemental analysis (e.g., ICP-MS for iron content) .
- Spectroscopic techniques (e.g., UV-Vis, NMR, and Mössbauer spectroscopy to verify metal-ligand coordination) .
- X-ray crystallography for definitive structural elucidation .
- Key considerations : Ensure purity via HPLC and validate reproducibility by cross-referencing protocols from primary literature .
Q. How should researchers design in vitro and in vivo experiments to evaluate this compound’s antimalarial activity?
- Answer :
- In vitro : Use synchronized Plasmodium falciparum cultures (e.g., 3D7 strain) with dose-response assays (IC₅₀ determination) under controlled O₂ levels to mimic physiological conditions. Include chloroquine-resistant strains (e.g., Dd2) for comparative analysis .
- In vivo : Employ murine malaria models (e.g., P. berghei-infected mice) with pharmacokinetic-pharmacodynamic (PK-PD) integration. Monitor parasitemia reduction, survival rates, and toxicity biomarkers (e.g., liver enzymes) .
Q. What analytical techniques are used to quantify this compound in biological samples during pharmacokinetic studies?
- Answer :
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity. Validate methods per ICH guidelines (linearity, LOQ, matrix effects) .
- Sample preparation : Acidic protein precipitation or solid-phase extraction to isolate this compound from plasma .
- Data interpretation : Use compartmental modeling (e.g., NONMEM) to estimate AUC, Cₘₐₓ, and half-life .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across Plasmodium strains be systematically resolved?
- Answer :
- Hypothesis-driven meta-analysis : Aggregate data from independent studies, stratifying by strain genotype (e.g., pfcrt mutations) and experimental conditions (e.g., drug exposure time) .
- Mechanistic studies : Probe this compound’s interaction with heme detoxification pathways using spectroscopic assays (e.g., β-hematin inhibition) and gene-edited parasites (e.g., CRISPR-Cas9 pfcrt knockouts) .
Q. What strategies address oxidative stress challenges in this compound’s pharmacokinetic studies?
- Answer :
- Redox stabilization : Use antioxidants (e.g., ascorbate) in storage buffers to prevent Fe²⁺ oxidation .
- In vivo monitoring : Measure oxidative stress markers (e.g., glutathione levels, lipid peroxidation) in target tissues (liver/spleen) via ELISA or fluorescence probes .
Q. How do researchers optimize this compound combination therapies to delay resistance emergence?
- Answer :
- Synergy screening : Use fixed-ratio assays (e.g., isobolograms) to identify partners (e.g., artemisinin derivatives) with fractional inhibitory concentration indices (FICI ≤0.5) .
- Resistance induction models : Serial passage parasites under sub-therapeutic this compound doses; genotype evolved strains via whole-genome sequencing .
- Data validation : Cross-validate findings with in silico docking studies (e.g., this compound-artemisinin target affinity) .
Q. Methodological Frameworks for Data Analysis
Q. What frameworks guide the formulation of this compound-related research questions?
- Answer :
- FINER criteria : Ensure questions are Feasible (e.g., accessible parasite strains), Interesting (novel redox mechanisms), Novel (understudied resistance pathways), Ethical (animal model compliance), and Relevant (malaria eradication goals) .
- PICOT : Define Population (e.g., P. falciparum), Intervention (this compound ± adjuvants), Comparison (standard antimalarials), Outcome (parasite clearance), and Timeframe (acute vs. chronic dosing) .
Q. Handling Data Contradictions
Q. How should researchers address discrepancies in this compound’s cytotoxicity profiles across cell lines?
- Answer :
- Source triangulation : Compare data from primary hepatocytes vs. immortalized lines (e.g., HepG2) to assess tissue-specific toxicity .
- Dose normalization : Standardize results to cellular protein content or ATP levels to mitigate assay variability .
Propriétés
Numéro CAS |
185055-67-8 |
---|---|
Formule moléculaire |
C23H24ClFeN3 |
Poids moléculaire |
433.8 g/mol |
Nom IUPAC |
7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h3-10H,11-12H2,1-2H3,(H,20,21);1-5H;/q2*-1;+2 |
Clé InChI |
DDENDDKMBDTHAX-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2] |
SMILES canonique |
CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SR-97193; SSR-97193; SR97193; SSR97193; SR 97193; SSR 97193 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.